9-cyclopropyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine
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Overview
Description
9-cyclopropyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the cyclopropyl group and the piperazine ring. The final step involves the attachment of the pyrimidine moiety. Common reagents used in these reactions include cyclopropyl bromide, piperazine, and 5-methylpyrimidine-2-amine. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process is scaled up from laboratory conditions, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification methods such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
9-cyclopropyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various alkylated or acylated derivatives.
Scientific Research Applications
9-cyclopropyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to influence gene expression. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A fluoroquinolone antibiotic with a similar piperazine moiety.
Piperazine derivatives: Compounds like 1-(4-methylpiperazin-1-yl)-2-(2-pyridyl)ethanone, which share the piperazine ring structure.
Pyrimidine analogs: Compounds such as 5-fluorouracil, which contain the pyrimidine moiety.
Uniqueness
9-cyclopropyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine is unique due to the combination of its cyclopropyl, piperazine, and pyrimidine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H20N8 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
9-cyclopropyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]purine |
InChI |
InChI=1S/C17H20N8/c1-12-8-18-17(19-9-12)24-6-4-23(5-7-24)15-14-16(21-10-20-15)25(11-22-14)13-2-3-13/h8-11,13H,2-7H2,1H3 |
InChI Key |
BBQXLOJKADVKKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C5CC5 |
Origin of Product |
United States |
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